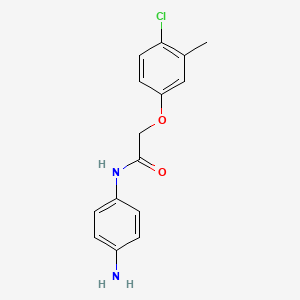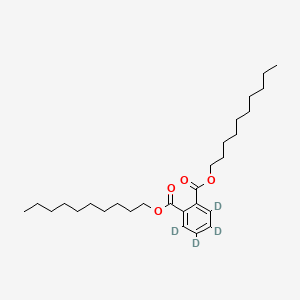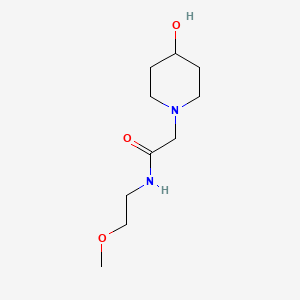
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide
Descripción general
Descripción
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide, also known as 4-amino-2-(4-chloro-3-methylphenoxy)acetanilide, is a chemical compound used in scientific research and laboratory experiments. It is a versatile compound that can be used for various applications, such as synthesis and drug development. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide and its derivatives have been synthesized and characterized, indicating its relevance in scientific research. Teng Da-wei et al. (2011) synthesized 4-Chloro-2-hydroxyacetophenone from 3-aminophenol through a process involving acetylation, methylation, and Fries rearrangement, leading to the formation of N-(4-acetyl-3-hydroxyphenyl)acetamide with an overall yield of approximately 44% (Teng Da-wei, 2011). Additionally, Deepali B Magadum & G. Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using immobilized lipase (Deepali B Magadum & G. Yadav, 2018).
Antimicrobial Applications
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. N. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, which were assessed for antibacterial and antifungal activities (N. Fuloria et al., 2009).
Molecular Structure Analysis
Studies involving the analysis of molecular structure and hydrogen bonding are pivotal in understanding the properties of chemical compounds. T. Romero & Angela Margarita (2008) synthesized and characterized substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which showcased evidence of intra- and intermolecular hydrogen bonds in solution (T. Romero & Angela Margarita, 2008).
Bioactive Compound Synthesis
The synthesis of bioactive compounds from N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide derivatives indicates their potential applications in various fields. Sergey Girel et al. (2022) discussed the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers, demonstrating the bioactivity of these compounds (Sergey Girel et al., 2022).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCCFXUPYWVWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![4-[1-(Methoxyimino)ethyl]-2-methylphenol](/img/structure/B1437465.png)
![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)
![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)

![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)




![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)